REACTION_CXSMILES
|
N.[H][H].[CH3:4][CH:5]1[CH:10]([CH3:11])[CH2:9][CH:8]=[C:7]([CH3:12])[C:6]1=[O:13].C[N:15]1CCCCC1>[Pd].[Zn]>[CH3:4][CH:5]1[CH:10]([CH3:11])[CH2:9][CH:8]=[C:7]([CH3:12])[C:6]1=[O:13].[CH3:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([CH3:12])[C:6]=1[NH2:15]
|
Name
|
50
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(C(=CCC1C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
1,000 parts by volume of catalyst are introduced into a fluidised bed reactor
|
Type
|
WAIT
|
Details
|
The reactor is set to 230° C. and, per hour
|
Type
|
CUSTOM
|
Details
|
produced by the gas stream
|
Type
|
CUSTOM
|
Details
|
The reaction product is isolated
|
Type
|
TEMPERATURE
|
Details
|
by cooling the exit gases
|
Type
|
DISTILLATION
|
Details
|
is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C(=CCC1C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C(=CC=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N.[H][H].[CH3:4][CH:5]1[CH:10]([CH3:11])[CH2:9][CH:8]=[C:7]([CH3:12])[C:6]1=[O:13].C[N:15]1CCCCC1>[Pd].[Zn]>[CH3:4][CH:5]1[CH:10]([CH3:11])[CH2:9][CH:8]=[C:7]([CH3:12])[C:6]1=[O:13].[CH3:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([CH3:12])[C:6]=1[NH2:15]
|
Name
|
50
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(C(=CCC1C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
1,000 parts by volume of catalyst are introduced into a fluidised bed reactor
|
Type
|
WAIT
|
Details
|
The reactor is set to 230° C. and, per hour
|
Type
|
CUSTOM
|
Details
|
produced by the gas stream
|
Type
|
CUSTOM
|
Details
|
The reaction product is isolated
|
Type
|
TEMPERATURE
|
Details
|
by cooling the exit gases
|
Type
|
DISTILLATION
|
Details
|
is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C(=CCC1C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C(=CC=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |